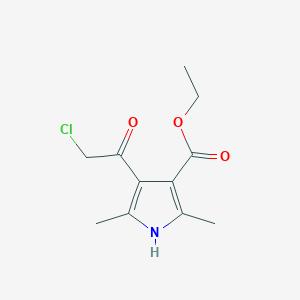
1,3-Diimino-5,6-bis(octyloxy)isoindoline
Overview
Description
1,3-Diimino-5,6-bis(octyloxy)isoindoline is a type of organic compound that has been widely studied for its potential applications in various fields, including materials science, electronics, and biomedical research. This molecule is a derivative of isoindoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The addition of two imino groups to the isoindoline ring creates a unique chemical structure that has attracted the attention of many researchers.
Scientific Research Applications
Organic, Inorganic, and Materials Chemistry : Isoindoline derivatives, such as 1,3-bis(2-pyridylimino)isoindolines (BPIs), are widely used in organic, inorganic, and materials chemistry. Their applications include enantioselective catalysis and materials science, particularly due to their chromophoric and fluorophoric properties (Sauer, Melen, Kruck, & Gade, 2014).
Catalysis : Isoindoline-based compounds have been shown to be effective catalysts. For instance, the bmpi (1,3-bis(6′-methyl-2′-pyridylimino)isoindoline) pincer Ru(II) hydride complex is known for catalyzing base-free, acceptorless, and chemoselective dehydrogenation of alcohol (Tseng, Kampf, & Szymczak, 2013).
Synthesis of Complex Molecules : Isoindoline complexes are crucial in the synthesis of complex molecules like phthalocyanine and related macrocycles. This is due to their ability to exhibit intense π-π* transitions in the UV-visible region, which is essential for the synthesis of these compounds (Zatsikha, Schrage, Meyer, Nemykin, & Ziegler, 2019).
Metal Complexes and Ligands : Isoindoline derivatives are used to create various metal complexes and ligands. For example, novel chelating 1,3-bis(2′-pyridylimino)isoindoline ligands have been synthesized and characterized, including those with solubility in aqueous media (Siegl, 1981).
Photophysical Properties : Studies on isoindoline derivatives like 1,3-bis(alkylimino)isoindolinates of rare earth metals have shown these compounds exhibit interesting photophysical properties, such as ligand-centered photoluminescence, which can be utilized in various applications (Maleev, Balashova, Fukin, Katkova, Lopatin, & Bochkarev, 2010).
Luminescence Studies : Isoindoline derivatives are also significant in luminescence studies. For example, Pt(L)Cl complexes with anionic tridentate 3-bis(2-pyridylimino)isoindoline derivatives show bright-orange to red room-temperature luminescence, which is important for various spectroscopic applications (Wen, Wu, Fan, Zhang, Chen, & Chen, 2010).
Safety and Hazards
1,3-Diimino-5,6-bis(octyloxy)isoindoline may cause respiratory irritation, serious eye irritation, and skin irritation. If inhaled, it’s advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
properties
IUPAC Name |
3-imino-5,6-dioctoxyisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-3-5-7-9-11-13-15-28-21-17-19-20(24(26)27-23(19)25)18-22(21)29-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H3,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHMIIRKOOGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C(=NC2=N)N)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412860 | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118156-18-6 | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)






![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)


![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)


